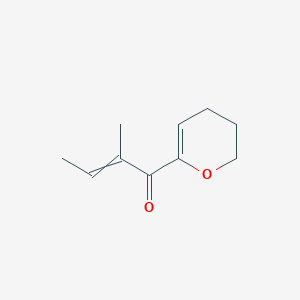
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with a suitable aldehyde or ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar reactivity.
2-Methyl-3,4-dihydro-2H-pyran: Another pyran derivative with a methyl group at a different position.
6-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted pyran with different electronic properties.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
649570-52-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-pyran-6-yl)-2-methylbut-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8(2)10(11)9-6-4-5-7-12-9/h3,6H,4-5,7H2,1-2H3 |
InChI-Schlüssel |
OGMYCWZEBQQBNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)C1=CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


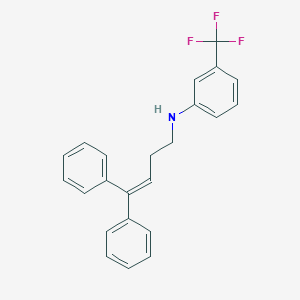
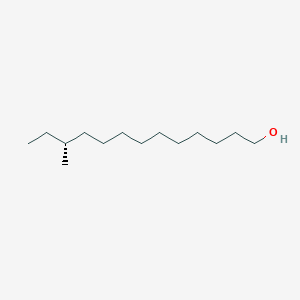
![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)

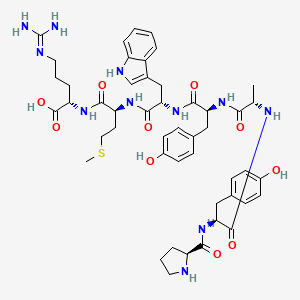
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
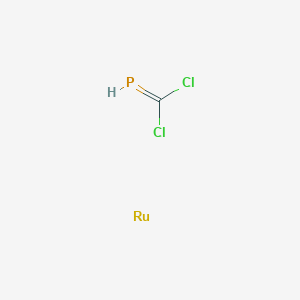
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)


![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
